Product packaging for 2-azaspiro[3.5]nonane-1-carboxylic Acid(Cat. No.:CAS No. 759444-46-7)

2-azaspiro[3.5]nonane-1-carboxylic Acid

Cat. No.: B15071433
CAS No.: 759444-46-7
M. Wt: 169.22 g/mol
InChI Key: FPFWJAOAPTZRDJ-UHFFFAOYSA-N
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Description

The study of complex molecular architectures is a cornerstone of modern chemical and pharmaceutical research. Among these, azaspiro[3.5]nonane systems, which feature a nitrogen-containing ring fused to another ring through a single shared carbon atom, represent a compelling area of investigation. Their unique three-dimensional structure offers a versatile scaffold for developing novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B15071433 2-azaspiro[3.5]nonane-1-carboxylic Acid CAS No. 759444-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

759444-46-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-azaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9(6-10-7)4-2-1-3-5-9/h7,10H,1-6H2,(H,11,12)

InChI Key

FPFWJAOAPTZRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Azaspiro 3.5 Nonane 1 Carboxylic Acid and Its Congeners

Retrosynthetic Strategies and Disconnection Approaches

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. semanticscholar.org For 2-azaspiro[3.5]nonane-1-carboxylic acid, several disconnection strategies can be envisioned, primarily targeting the formation of the azetidine (B1206935) ring and the installation of the carboxylic acid functionality.

A primary disconnection can be made at the C-N and C-C bonds of the azetidine ring, suggesting a [2+2] cycloaddition as a key forward reaction. This approach, particularly the Staudinger ketene-imine cycloaddition, is a traditional and effective method for synthesizing β-lactams, which are precursors to the azetidine core. rsc.orgdigitellinc.com This strategy would involve reacting a ketene (B1206846) derived from a cyclohexane (B81311) precursor with an appropriate imine.

Another viable approach involves disconnecting the spirocycle through an intramolecular cyclization. This strategy might start with a functionalized cyclohexane derivative bearing both a nucleophilic amine and an electrophilic center, or precursors to these groups. An intramolecular alkylation of a ketone precursor could form the spiro[3.5]nonane core, which can then be further elaborated to introduce the nitrogen and carboxylic acid functionalities.

Key Retrosynthetic Disconnections:

[2+2] Cycloaddition: Disconnecting the azetidine ring to a cyclohexanone-derived imine and a ketene precursor.

Intramolecular Cyclization: Disconnecting a C-N or C-C bond of the azetidine ring, leading back to a linear cyclohexane derivative poised for ring closure.

Functional Group Interconversion (FGI): Retrosynthetically converting the carboxylic acid to a more synthetically tractable group like a nitrile or an ester, which can be introduced earlier in the synthesis. semanticscholar.org

Advanced Synthetic Protocols

Modern organic synthesis provides a powerful toolkit for constructing complex molecules like this compound with high efficiency and stereocontrol.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecular scaffolds. nih.govrsc.org MCRs are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of compound libraries. researchgate.net For the synthesis of spiroheterocycles, MCRs like the Ugi or Passerini reactions can be employed to construct the core structure or key intermediates in a convergent manner. nih.gov For instance, a four-component Ugi reaction involving a cyclohexanone (B45756) derivative, an amine, an isocyanide, and a carboxylic acid could potentially assemble a precursor that can be cyclized to form the desired azaspiro[3.5]nonane framework.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. mdpi.comnih.gov A carefully designed cascade sequence could, for example, involve a Michael addition followed by an intramolecular cyclization to construct the spirocyclic system in a single, stereoselective operation.

Controlling the stereochemistry at the C1 position is crucial, and various asymmetric strategies can be employed. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful tool for β-lactam synthesis. rsc.org Asymmetric variants of this reaction can utilize chiral auxiliaries on either the ketene or imine to direct the stereochemical outcome. nih.gov For example, a chiral group attached to the proline-derived acid chloride can effectively direct the stereoselectivity of the cycloaddition. nih.gov

Metal-catalyzed enantioselective reactions also offer a robust approach. Catalysts based on rhodium, palladium, or copper can facilitate asymmetric cycloadditions or cyclization reactions to generate the chiral spirocyclic core with high enantiomeric excess. rsc.orgrsc.org For instance, a rhodium-catalyzed reaction involving an azadiene and a diazo compound can yield spiro β-lactams with high stereoselectivity. rsc.org Similarly, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spiro compounds, avoiding the use of metals. researchgate.net

Transitioning a synthetic route from laboratory scale to multi-gram or industrial production requires careful process development. researchgate.net Key considerations include the cost and availability of starting materials, the safety and environmental impact of reagents and solvents, and the robustness and efficiency of each step. nih.govfigshare.com For the synthesis of azaspiro[3.5]nonane derivatives, scalable approaches often rely on robust and well-understood reactions.

Recent work on the synthesis of related compounds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has demonstrated the feasibility of multi-gram scale production. univ.kiev.uaresearchgate.net These syntheses employ conventional transformations and focus on minimizing the need for chromatographic purification, instead relying on crystallization or distillation where possible. univ.kiev.uaresearchgate.net The development of a scalable synthesis for the target compound would likely follow similar principles, optimizing reaction conditions to maximize yield and purity while ensuring the process is amenable to large-scale operations.

Chemical Transformations and Derivatization Strategies of the Azaspiro[3.5]nonane Core

The this compound scaffold serves as a versatile platform for further chemical modification. The presence of a secondary amine and a carboxylic acid provides two orthogonal handles for derivatization, allowing for the systematic exploration of the surrounding chemical space.

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. By systematically modifying the core scaffold, chemists can fine-tune a molecule's properties to enhance activity and improve its drug-like characteristics. The functionalization of congeners like 2-azaspiro[3.3]heptane-1-carboxylic acid provides a clear blueprint for the derivatization of the target molecule. univ.kiev.uaresearchgate.netuniv.kiev.ua

The secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The carboxylic acid can be converted to esters, amides, or reduced to the corresponding primary alcohol. This alcohol, in turn, can be oxidized to an aldehyde or converted to other functional groups, further expanding the diversity of the library. univ.kiev.uaresearchgate.net These transformations enable the incorporation of various functional groups, which can modulate properties such as lipophilicity, solubility, and metabolic stability. univ.kiev.ua The resulting functionalized building blocks are highly valuable for incorporation into DNA-encoded libraries (DELs), a technology that allows for the rapid screening of massive numbers of compounds. nih.govrsc.org

The table below summarizes key transformations demonstrated on the analogous 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold, which are directly applicable to the target compound. univ.kiev.uaresearchgate.net

TransformationReagents and ConditionsProduct Functional GroupScaleReference
Boc Protection of AmineBoc Anhydride, BaseN-Boc CarbamateMulti-gram univ.kiev.uaresearchgate.net
Reduction of Carboxylic AcidLiAlH₄, THF, 0°CPrimary AlcoholMulti-gram (91% yield) univ.kiev.uaresearchgate.net
Oxidation of AlcoholDess-Martin Periodinane, DCMAldehydeMulti-gram (56% yield) univ.kiev.uaresearchgate.net
Alkynylation of AldehydeOhira-Bestmann reagent, K₂CO₃, MeOHTerminal AlkyneMulti-gram (96% yield) univ.kiev.uaresearchgate.net

Introduction of Diverse Functional Groups

The strategic introduction of diverse functional groups onto the this compound scaffold is pivotal for modulating the physicochemical properties and biological activity of its derivatives. Research into its congeners, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, provides a clear blueprint for these chemical transformations, showcasing the versatility of this spirocyclic system in medicinal chemistry and drug design. univ.kiev.uauniv.kiev.ua These modifications are designed to fine-tune aspects like lipophilicity, water solubility, and metabolic stability. univ.kiev.ua

The primary handles for functionalization are the carboxylic acid moiety at the 1-position and the secondary amine at the 2-position. The amine is typically protected, often with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at the carboxylic acid. A variety of functional groups can be introduced through a sequence of standard organic transformations.

Key transformations for introducing functional diversity include:

Esterification: The carboxylic acid can be readily converted to its corresponding methyl ester. This is often an initial step to facilitate further reactions, such as reduction. A common method involves reacting the acid with methyl iodide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) under mild conditions, which proceeds with high efficiency. univ.kiev.ua

Reduction to Alcohols: The esterified derivative can be reduced to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is effective for this transformation, converting the methyl ester of the N-Boc protected amino acid into the corresponding (2-(tert-butoxycarbonyl)-2-azaspiro[3.5]nonan-1-yl)methanol. univ.kiev.ua This introduces a hydroxymethyl group, which serves as a versatile anchor for further derivatization.

Oxidation to Aldehydes: The primary alcohol can be oxidized to an aldehyde. Reagents like the Dess-Martin periodinane are efficient for this conversion, yielding the N-Boc protected 1-formyl-2-azaspiro[3.5]nonane derivative. univ.kiev.ua The resulting aldehyde is a valuable intermediate for reactions such as reductive amination or Wittig-type reactions.

Conversion to Alkynes: Aldehydes can be transformed into terminal alkynes through procedures like the Seyferth-Gilbert or Bestmann-Ohira homologation. researchgate.net For instance, reacting the N-Boc protected aldehyde with the Bestmann-Ohira reagent in the presence of a base like potassium carbonate yields the corresponding 1-ethynyl derivative. researchgate.net This introduces a reactive alkyne group suitable for click chemistry and other coupling reactions.

These synthetic pathways enable the generation of a library of 2-azaspiro[3.5]nonane derivatives with diverse functionalities, which is crucial for exploring their potential in various applications, particularly in the development of novel therapeutics. univ.kiev.uauniv.kiev.ua The scalability of these reactions allows for the production of multigram quantities of these functionalized building blocks. researchgate.net

Research Findings on Functional Group Introduction

The following table summarizes the key synthetic transformations applied to a close congener, N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, to introduce various functional groups. The methodologies are considered directly applicable to the this compound scaffold.

Starting MaterialReagents and ConditionsProductFunctional Group IntroducedYield (%)Reference
N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidMethyl iodide, DIPEAMethyl 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-1-carboxylateMethyl EsterExcellent univ.kiev.ua
Methyl 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-1-carboxylateLiAlH4, THFtert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateHydroxymethyl91.1 univ.kiev.ua
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateDess-Martin periodinanetert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateFormyl (Aldehyde)56.4 univ.kiev.ua
tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateBestmann-Ohira reagent, K2CO3tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateEthynyl (Alkyne)61.1 univ.kiev.uaresearchgate.net

Conformational Analysis and Stereochemical Implications in Azaspiro 3.5 Nonane Systems

Intrinsic Rigidity and Conformational Preferences

The 2-azaspiro[3.5]nonane scaffold is characterized by the fusion of a four-membered azetidine (B1206935) ring and a six-membered cyclohexane (B81311) ring through a spirocyclic carbon atom. This arrangement imparts a significant degree of rigidity to the molecule compared to more flexible acyclic or monocyclic analogues. The conformational freedom of both rings is substantially constrained by the spiro-fusion.

The cyclohexane ring in a spiro[3.5]nonane system typically adopts a chair conformation, which is the most stable arrangement for a six-membered ring. However, the presence of the spiro-center can lead to a slight flattening of the chair. The azetidine ring, being a four-membered ring, is puckered to relieve ring strain. The degree of puckering and the preferred orientation of substituents are critical aspects of its conformational analysis.

While specific experimental data on the conformational analysis of 2-azaspiro[3.5]nonane-1-carboxylic acid is limited, studies on related azaspirocycles provide valuable insights. For instance, the synthesis of various functionalized derivatives of azaspiro compounds for drug design highlights the importance of their defined three-dimensional structure. univ.kiev.uauniv.kiev.uaresearchgate.net

Stereochemical Control in Scaffold Construction

The synthesis of spirocyclic compounds with defined stereochemistry is a significant challenge in organic chemistry. The presence of the spirocyclic carbon atom, which is a quaternary center, and potentially other stereocenters within the rings necessitates precise control over the synthetic route.

Several synthetic strategies have been developed for the stereoselective synthesis of azaspirocycles. nih.gov These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the cyclization of precursors with pre-existing stereocenters. The diastereoselectivity of these reactions is crucial in obtaining the desired stereoisomer of this compound.

The relative stereochemistry between the carboxylic acid group at the C1 position and any substituents on the cyclohexane ring will profoundly influence the molecule's three-dimensional shape. The ability to selectively synthesize different stereoisomers is essential for exploring the structure-activity relationship (SAR) in medicinal chemistry programs.

The following table summarizes some general approaches to stereoselective synthesis of azaspirocyclic scaffolds:

Synthetic ApproachDescriptionKey Advantage
Diastereoselective Cyclization Cyclization of a precursor containing one or more stereocenters to induce the formation of a new stereocenter with a specific orientation.Can be highly efficient in transferring existing chirality to the new spirocyclic system.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.Allows for the direct formation of chiral spirocycles from achiral starting materials.
Chiral Pool Synthesis Starting from a readily available chiral molecule (the chiral pool) that already contains some of the required stereocenters.Provides a straightforward route to enantiomerically pure products.

Influence of Conformation on Molecular Recognition and Binding

The rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the design of biologically active molecules. The conformational rigidity can lead to a higher binding affinity for a target receptor or enzyme by reducing the entropic penalty upon binding.

The concept of using spirocyclic scaffolds as bioisosteres for more common ring systems, such as piperidine (B6355638), has been explored in drug design. univ.kiev.ua For example, replacing a flexible piperidine ring with a rigid azaspiro[3.5]nonane scaffold can lead to improved pharmacological properties, such as enhanced metabolic stability. univ.kiev.ua The defined conformation of the azaspirocycle can also help in mapping the pharmacophore of a particular biological target more accurately.

While direct studies on the molecular recognition of this compound are not extensively reported, the principles of conformational restriction and pre-organization for enhanced binding are well-established in medicinal chemistry. The unique conformational properties of this scaffold suggest its potential for the development of novel therapeutic agents with high specificity and potency.

Computational and Theoretical Investigations of 2 Azaspiro 3.5 Nonane 1 Carboxylic Acid

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the intricate details of chemical reactions at the molecular level. For a molecule like 2-azaspiro[3.5]nonane-1-carboxylic acid, these calculations can map out the potential energy surface for its synthesis, identifying the most energetically favorable pathways.

The synthesis of the 2-azaspiro[3.5]nonane core involves the formation of the strained four-membered azetidine (B1206935) ring, a process that can be computationally modeled to understand its feasibility and regioselectivity. researchgate.net For instance, DFT studies on the intramolecular aminolysis of epoxy amines to form azetidines have shown how catalysts can influence the reaction's efficiency and yield. frontiersin.orgnih.gov Such calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies.

By calculating the activation energies (ΔG‡) and reaction energies (ΔG_rxn), chemists can predict reaction rates and equilibrium positions. For example, in the cyclization step to form the azetidine ring, DFT can be used to compare different potential leaving groups or catalytic conditions to identify the most efficient synthetic route. researchgate.net These theoretical investigations provide a microscopic understanding that complements experimental studies, guiding the optimization of reaction conditions to improve yields and reduce byproducts. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for Azetidine Ring Formation in the Synthesis of a 2-azaspiro[3.5]nonane Precursor

Reaction StepTransition StateActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
Initial Conformation--0.0
N-C Bond FormationTS1+22.5-15.2
Ring ClosureTS2+18.9-25.8
Final Product---25.8

Note: This table is illustrative and presents hypothetical data that would be typical for such a computational study.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Understanding how a molecule like this compound or its derivatives interact with a biological target, such as an enzyme or receptor, is crucial for drug design. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For derivatives of 2-azaspiro[3.5]nonane, docking studies can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on spiro[chromene-2,4′-piperidine] derivatives have used docking to identify critical interactions, like a salt bridge with an aspartate residue, which are essential for receptor activation. nih.gov Such insights are invaluable for understanding the structure-activity relationship (SAR).

Following docking, MD simulations can provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. nih.govyoutube.com These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net Analysis of MD trajectories can highlight stable interactions and the role of water molecules in mediating binding, offering a more complete picture of the molecular recognition process. youtube.com

Table 2: Illustrative Molecular Docking Results for a Derivative of this compound with a Target Protein

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Compound A-9.8ASP120, TYR85, PHE250Salt Bridge, H-Bond, π-π Stacking
Compound B-8.5ASP120, LEU248Salt Bridge, Hydrophobic
Compound C-7.2TYR85, SER124H-Bond, H-Bond

Note: This table is for illustrative purposes. The data represents typical outputs from molecular docking simulations.

In Silico Approaches to Scaffold Design and Optimization

The this compound scaffold serves as an excellent starting point for the design of new bioactive molecules. In silico methods can guide the optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com

Pharmacophore modeling is a technique used to define the essential steric and electronic features required for a molecule to interact with a specific target. dovepress.comnih.gov A pharmacophore model can be generated based on a known active ligand or the structure of the target's binding site. This model then serves as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the desired features and are likely to be active. For a scaffold like 2-azaspiro[3.5]nonane, pharmacophore modeling can guide the placement of functional groups on the azetidine or cyclohexane (B81311) rings to optimize interactions with a target. nih.gov

Furthermore, computational techniques allow for the systematic in silico modification of the core scaffold to explore chemical space. By adding various substituents and evaluating their predicted effects on properties like binding affinity, solubility, and metabolic stability, researchers can prioritize the synthesis of the most promising candidates. This approach, often part of a "biology-oriented synthesis" strategy, focuses on creating libraries of compounds with high three-dimensionality and structural complexity, similar to natural products. This rational design process helps to navigate the vast possibilities of chemical structures, ultimately leading to the development of improved therapeutic agents. acs.org

Table 3: Example of In Silico Scaffold Optimization: Predicted Properties of R-Group Modifications

Scaffold PositionR-GroupPredicted Binding Affinity (ΔG, kcal/mol)Predicted LogP
N-position of Azetidine-H-7.51.2
N-position of Azetidine-CH₃-7.81.6
N-position of Azetidine-CH₂Ph-9.13.5
4-position of Cyclohexane=O-7.91.0
4-position of Cyclohexane-OH-8.20.8

Note: This table is a hypothetical representation of data from an in silico scaffold optimization study.

Applications of 2 Azaspiro 3.5 Nonane 1 Carboxylic Acid in Chemical Biology and Drug Design

Bioisosteric Replacement Strategies

Bioisosteric replacement is a widely employed strategy in drug design to enhance the physicochemical and pharmacokinetic properties of a lead compound without compromising its biological activity. The rigid spirocyclic structure of 2-azaspiro[3.5]nonane-1-carboxylic acid makes it an excellent candidate for such modifications.

The structural similarity of this compound to cyclic amino acids like pipecolic acid allows it to function as a constrained mimetic in peptides and peptidomimetics. univ.kiev.uaresearchgate.net By replacing a natural amino acid with this spirocyclic analog, researchers can enforce specific conformations, which can be crucial for binding to biological targets. This conformational restriction can lead to enhanced binding affinity and selectivity. Although direct studies on this compound in peptidomimetics are limited, the principle has been demonstrated with closely related compounds. univ.kiev.ua The incorporation of such rigid structures is a key strategy in the development of novel peptide-based therapeutics with improved stability against enzymatic degradation.

A significant application of azaspirocycles in drug discovery is their use as bioisosteres for common saturated heterocycles like piperidine (B6355638) and piperazine. univ.kiev.uaresearchgate.net These rings are prevalent in many approved drugs, but can be susceptible to metabolic oxidation. The spirocyclic core of compounds like this compound offers a metabolically more robust alternative. A notable example, while not involving the exact target compound, is the replacement of the piperidine fragment in the local anesthetic Bupivacaine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. univ.kiev.uaresearchgate.net This modification resulted in a compound with comparable activity, but with significantly lower toxicity and increased water solubility. univ.kiev.uaresearchgate.net This successful application underscores the potential of the 2-azaspiro[3.5]nonane scaffold to improve the drug-like properties of existing therapeutic agents.

The table below summarizes the comparative properties of a traditional piperidine-containing drug and its spirocyclic analog, illustrating the benefits of this bioisosteric replacement strategy.

PropertyBupivacaine (Piperidine-containing)7-oxa-2-azaspiro[3.5]nonane Analog
Biological Activity ActiveComparable to Bupivacaine
Toxicity Standard5-times lower than Bupivacaine
Water Solubility ModerateIncreased

This data is based on research on a closely related analog, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, and is presented to illustrate the potential of the 2-azaspiro[3.5]nonane scaffold. univ.kiev.uaresearchgate.net

Design of Novel Inhibitors and Modulators

The unique three-dimensional structure of this compound can be exploited to design novel inhibitors and modulators with high specificity for their biological targets.

The carboxylic acid and the secondary amine of this compound provide key interaction points for binding to the active sites of enzymes or the binding pockets of receptors. The rigid spirocyclic core holds these functional groups in a well-defined spatial orientation, which can be leveraged to achieve highly specific interactions. While specific examples for this compound are not yet widely reported in the literature, the broader class of azaspirocycles has been successfully used to develop potent and selective inhibitors for various targets. The conformational rigidity of the scaffold reduces the entropic penalty upon binding, potentially leading to higher binding affinities.

By designing molecules that can specifically interact with key proteins in cellular signaling pathways, derivatives of this compound could serve as modulators of these pathways. The ability to present pharmacophoric features in a constrained and predictable manner is a significant advantage in designing molecules that can either activate or inhibit specific protein-protein interactions or enzyme functions within a signaling cascade. The development of such modulators is a promising area for future research, with potential applications in a wide range of diseases, including cancer and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationships and for optimizing the properties of drug candidates. Key positions for modification include the secondary amine, the carboxylic acid, and the cyclohexane (B81311) ring.

While comprehensive SAR studies on this compound derivatives are not yet extensively documented, research on analogous spirocyclic systems has demonstrated the value of this approach. For example, in the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane core, optimization of substituents on the nitrogen and an appended aryl group led to the identification of a potent agonist with a favorable pharmacokinetic profile.

The following table outlines potential modification points on the this compound scaffold and their potential impact on biological activity, based on general principles of medicinal chemistry.

Modification SitePotential ModificationsPotential Impact on Biological Activity
Secondary Amine (Position 2) Alkylation, Acylation, Reductive AminationIntroduction of side chains to probe binding pockets, modulation of basicity.
Carboxylic Acid (Position 1) Esterification, Amidation, Reduction to alcoholAlteration of polarity, hydrogen bonding capacity, and cell permeability.
Cyclohexane Ring Introduction of substituents (e.g., alkyl, hydroxyl, fluoro)Modification of lipophilicity, metabolic stability, and overall conformation.

Elucidation of Key Pharmacophoric Elements

The incorporation of this compound into bioactive molecules serves as a powerful tool for dissecting their pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. The spirocyclic core rigidly orients the amine and carboxylic acid functionalities, as well as any appended substituents, in a precise spatial arrangement. This conformational restriction helps to identify the optimal geometry for receptor binding.

A primary application of this scaffold is as a bioisostere of piperidine and related cyclic amino acids like pipecolic acid. researchgate.netuniv.kiev.ua Bioisosteric replacement is a common strategy in drug design to improve the pharmacological properties of a compound while retaining its intended biological activity. univ.kiev.ua The this compound moiety mimics the general shape and charge distribution of these cyclic amino acids but with significantly reduced conformational flexibility.

By substituting a flexible piperidine ring with the rigid 2-azaspiro[3.5]nonane scaffold, medicinal chemists can test the hypothesis that a specific, rigid conformation is key for activity. If the resulting analog retains or improves upon the activity of the parent compound, it provides strong evidence for the bioactive conformation. This knowledge can then guide the design of next-generation compounds with improved properties. The inherent three-dimensionality of the spirocycle also contributes to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic often associated with higher clinical success rates in drug development. univ.kiev.ua

Optimization of Target Selectivity and Potency

The conformational rigidity imparted by the this compound scaffold can lead to significant improvements in both the potency and selectivity of a drug candidate. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding to the target receptor is reduced, which can translate to a more favorable binding affinity and, consequently, higher potency.

A notable example of this is the modification of the local anesthetic, Bupivacaine. univ.kiev.ua By replacing the piperidine ring in Bupivacaine with a derivative of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, researchers were able to develop an analog with a significantly improved therapeutic profile. univ.kiev.uaresearchgate.net The resulting compound exhibited comparable anesthetic activity to the original drug but with a five-fold reduction in toxicity. researchgate.net Furthermore, the spirocyclic analog demonstrated increased water solubility, a desirable physicochemical property for drug formulation. researchgate.net

This enhancement in the safety profile is likely due to improved selectivity. The rigid conformation of the spirocyclic analog may favor binding to the intended target (voltage-gated sodium channels) while reducing interactions with off-target proteins that could lead to adverse effects. The defined orientation of the functional groups on the spirocyclic scaffold allows for a more precise fit into the target's binding pocket, minimizing unintended interactions.

The principle of using rigid spirocycles to enhance selectivity has been demonstrated in other contexts as well. For instance, the replacement of flexible ring systems with azaspirocycles has been shown to improve the selectivity of melanin-concentrating hormone receptor 1 (MCHr1) antagonists by reducing off-target effects, such as binding to the hERG potassium channel.

The table below summarizes the observed improvements in the properties of Bupivacaine upon the incorporation of a 7-oxa-2-azaspiro[3.5]nonane derivative.

PropertyOriginal Bupivacaine (Piperidine-based)Analog (7-oxa-2-azaspiro[3.5]nonane-based)Reference
Anesthetic ActivityStandardComparable researchgate.net
ToxicityStandard5-times lower researchgate.net
Water SolubilityStandardIncreased researchgate.net

Future Perspectives and Emerging Avenues in 2 Azaspiro 3.5 Nonane 1 Carboxylic Acid Research

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. preprints.org These computational tools offer the potential to navigate the vast chemical space and design novel molecules with desired properties, a process known as de novo design. nih.govnih.gov For 2-azaspiro[3.5]nonane-1-carboxylic acid, the integration of AI and ML can accelerate the design of new derivatives with enhanced biological activity or specific material properties.

Furthermore, machine learning algorithms can be employed to build predictive models for various properties of this compound derivatives. beilstein-journals.org By analyzing the structure-activity relationships (SAR) of a series of analogs, ML models can predict the biological activity, physicochemical properties, and pharmacokinetic profiles of yet-to-be-synthesized compounds. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby optimizing the discovery pipeline. Bayesian optimization, a data-driven probabilistic method, has already shown success in accelerating the optimization of reaction conditions for the synthesis of other spirocyclic compounds and could be similarly applied here. mdpi.com

The integration of AI and ML is not limited to the design phase. These technologies can also play a crucial role in optimizing the synthetic routes for novel this compound derivatives. preprints.org By analyzing vast reaction databases, ML models can predict the most efficient and high-yielding synthetic pathways, thus streamlining the production of these complex molecules.

Exploration of Novel Chemical Reactivities

While the synthesis of the 2-azaspiro[3.5]nonane core has been a primary focus, the exploration of the novel chemical reactivities of this compound and its derivatives remains a fertile ground for discovery. The unique steric and electronic environment created by the spirocyclic junction can lead to unexpected and potentially useful chemical transformations.

The carboxylic acid and the secondary amine functionalities of this compound are key handles for chemical modification. Research on analogous compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has demonstrated that these groups can be readily functionalized to introduce a variety of substituents. univ.kiev.uaresearchgate.net Future research will likely focus on leveraging these groups to construct more complex molecular architectures. For instance, the carboxylic acid can be converted into amides, esters, and other functional groups, while the amine can undergo N-alkylation, N-arylation, and acylation reactions.

The strained four-membered azetidine (B1206935) ring in the 2-azaspiro[3.5]nonane system could also exhibit unique reactivity. Ring-opening reactions, for example, could provide access to novel acyclic or macrocyclic structures that are not easily accessible through other synthetic routes. The development of catalytic systems that can selectively activate and transform the C-N or C-C bonds of the azetidine ring would be a significant advancement.

Furthermore, the rigid spirocyclic framework can be used to control the stereochemistry of reactions occurring at the functional groups. The fixed spatial orientation of substituents can influence the facial selectivity of reactions, enabling the synthesis of stereochemically pure compounds. This level of control is highly desirable in the synthesis of chiral drugs and catalysts. The exploration of diastereoselective and enantioselective reactions on the this compound scaffold is a promising area for future investigation.

Expansion into Other Domains of Chemical Sciences

The applications of this compound are not limited to medicinal chemistry. Its unique 3D structure and functional group handles make it an attractive building block for the development of novel materials and catalysts.

In materials science, the incorporation of the rigid this compound scaffold into polymer backbones could lead to materials with unique thermal and mechanical properties. The spirocyclic nature of the monomer can restrict chain mobility, potentially resulting in polymers with high glass transition temperatures and enhanced rigidity. The carboxylic acid and amine functionalities also provide sites for cross-linking, allowing for the creation of robust and well-defined polymer networks. There is existing interest in utilizing 2-azaspiro[3.5]nonane as a building block for functional polymers.

The field of catalysis also presents exciting opportunities for this compound. The rigid scaffold can be used to design novel chiral ligands for asymmetric catalysis. By attaching catalytic metal complexes to the 2-azaspiro[3.5]nonane framework, it may be possible to create highly enantioselective catalysts for a variety of organic transformations. The well-defined 3D structure of the ligand can create a chiral pocket around the metal center, effectively controlling the stereochemical outcome of the reaction.

Furthermore, the carboxylic acid functionality of this compound can be used to anchor the molecule to surfaces, opening up possibilities in surface chemistry and nanotechnology. researchgate.net Self-assembled monolayers of this compound on metal or metal oxide surfaces could be used to modify surface properties or to create functional interfaces for sensing and electronic applications. The inherent chirality of the molecule could also be exploited to create chiral surfaces for enantioselective separations or sensing.

Q & A

Basic Research Questions

What are the key structural features of 2-azaspiro[3.5]nonane-1-carboxylic acid that make it a bioisostere for pipecolic acid?

The compound’s spirocyclic architecture introduces three-dimensionality and high Fsp³ character, mimicking the conformational rigidity of pipecolic acid while reducing metabolic susceptibility. The spiro-junction at the nitrogen atom creates a non-planar structure, which minimizes oxidative degradation by cytochrome P450 enzymes—a common issue with piperidine-based analogs. This structural mimicry retains target binding affinity while improving pharmacokinetic properties such as metabolic stability and solubility .

What are the standard synthetic routes for this compound and its derivatives?

A scalable synthesis involves:

Reduction : Using LiAlH₄ to reduce esters to BOC-protected alcohols (e.g., 3a , 3b ) or alane (AlH₃) for N-methylamino alcohols (e.g., 4a , 4b ) .

Homologation : Transforming aldehydes to alkynes using the Seyferth-Gilbert reagent (e.g., 6a , 6b ) .
Yields range from 55% to 91%, with multigram scalability demonstrated .

How is the purity and structural integrity of synthesized derivatives validated?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional group integrity and stereochemistry (e.g., δ 4.15 ppm for hydroxymethyl protons in 3a ) .
  • Mass Spectrometry (MS) : APCI/ESI-MS verifies molecular weights (e.g., [M-(t-Bu)+H]⁺ at m/z 172.0 for 3a ) .
  • Chromatography : Flash column chromatography or vacuum distillation ensures ≥95% purity .

Advanced Research Questions

How can researchers optimize the synthesis of derivatives to improve yield and scalability?

  • Solvent Selection : Use anhydrous THF for LiAlH₄ reductions to minimize side reactions .
  • Temperature Control : Maintain sub-15°C during alane generation to prevent decomposition .
  • Scalable Purification : Replace column chromatography with vacuum distillation for intermediates (e.g., 3b , 5b ) to streamline multigram production .
  • Reagent Stoichiometry : Optimize LiAlH₄ equivalents (3.8–4.0 equiv.) for complete ester reduction .

What strategies address contradictions in metabolic stability data between spirocyclic analogs and piperidine derivatives?

  • In Vitro vs. In Vivo Correlation : Validate metabolic stability using hepatocyte assays rather than microsomal screens to account for transporter effects .
  • Computational Modeling : Apply DFT calculations to predict oxidation sites and guide functionalization (e.g., adding electron-withdrawing groups to deactivate susceptible carbons) .
  • Isotope Labeling : Use deuterated analogs (e.g., CD₃-substituted derivatives) to track metabolic pathways .

How can physicochemical properties be modified to enhance drug activity?

  • Functional Group Engineering :
    • Hydroxymethylation (e.g., 3a ): Increases water solubility via hydrogen bonding .
    • Alkyne Incorporation (e.g., 6a ): Enables click chemistry for targeted conjugates .
  • LogD Optimization : Introduce polar groups (e.g., -OH, -OCH₃) to lower lipophilicity while retaining membrane permeability .
  • BOC Deprotection : Generate free amines (e.g., 7a , 7b ) for salt formation, improving crystallinity and bioavailability .

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